molecular formula C10H13N5O B1446213 3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1955514-71-2

3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1446213
CAS No.: 1955514-71-2
M. Wt: 219.24 g/mol
InChI Key: PZRJCYFGNCAFDT-UHFFFAOYSA-N
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Description

3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring fused with an imidazo[1,2-a]pyrazine moiety, making it a valuable subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate with appropriate reagents to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or tosyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium

Properties

IUPAC Name

3-ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-8-13-10(16-14-8)7-6-15-4-3-11-5-9(15)12-7/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRJCYFGNCAFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN3CCNCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

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